

Comparative Selectivity Profile of B-Raf Inhibitor PLX4720

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Compound of Interest		
Compound Name:	B-Raf IN 13	
Cat. No.:	B15140077	Get Quote

Introduction: This guide provides a detailed comparison of the kinase selectivity profile of PLX4720, a potent B-Raf inhibitor. Evidence strongly suggests that "**B-Raf IN 13**" refers to PLX4720, a compound known to inhibit the oncogenic B-RafV600E mutant with an IC50 of 13 nM[1][2]. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this inhibitor's performance against other kinases.

Kinase Selectivity Profile of PLX4720

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PLX4720 against a panel of kinases, demonstrating its selectivity for B-Raf, particularly the V600E mutant.



Kinase Target	IC50 (nM)
B-RafV600E	13[2]
B-Raf (Wild-Type)	160[2]
BRK	130[2]
FRK	1,300[2]
CSK	1,500[2]
SRC	1,700[2]
FAK	1,700[2]
FGFR	1,900[2]
KDR	2,300[2]
HGK	2,800[2]
CSF1R	3,300[2]
AURORA A	3,400[2]
Kinases with IC50 > 5,000 nM	ABL1 and others[2]

Note: The data clearly indicates that PLX4720 is significantly more potent against the B-RafV600E mutant compared to the wild-type B-Raf and a broad spectrum of other kinases, highlighting its marked selectivity[1][2]. The cellular selectivity of PLX4720 can exceed 100-fold in tumor cell lines bearing the BRAFV600E oncogene[2].

Experimental Protocols

The following section outlines a typical methodology for a kinase inhibition assay used to determine the IC50 values presented above.

Quantitative RAF Kinase Inhibition Assay

This assay measures the inhibitory activity of a compound against RAF kinases by quantifying the phosphorylation of a substrate.



Materials:

- Recombinant RAF enzymes (e.g., B-RafV600E, wild-type B-Raf)
- Kinase substrate (e.g., inactive MEK1)[3]
- ATP (Adenosine triphosphate)[4]
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
- Test inhibitor (e.g., PLX4720) dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates[4]
- Detection reagent (e.g., Kinase-Glo® MAX, which measures remaining ATP levels via luminescence)[4]
- Microplate reader capable of measuring luminescence[4]

Procedure:

- Master Mix Preparation: A master mix is prepared containing the kinase buffer, ATP, and the RAF substrate[4].
- Inhibitor Dilution: The test inhibitor is serially diluted to various concentrations. A diluent solution without the inhibitor serves as a control[4].
- Assay Plate Setup: The master mix is dispensed into the wells of a 96-well plate. The serially diluted inhibitor and control solutions are then added to the respective wells[4]. "Blank" wells containing kinase buffer but no enzyme are also included[4].
- Enzyme Addition: The kinase reaction is initiated by adding the diluted RAF enzyme to the wells[4].
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45 minutes) to allow the kinase reaction to proceed[4].

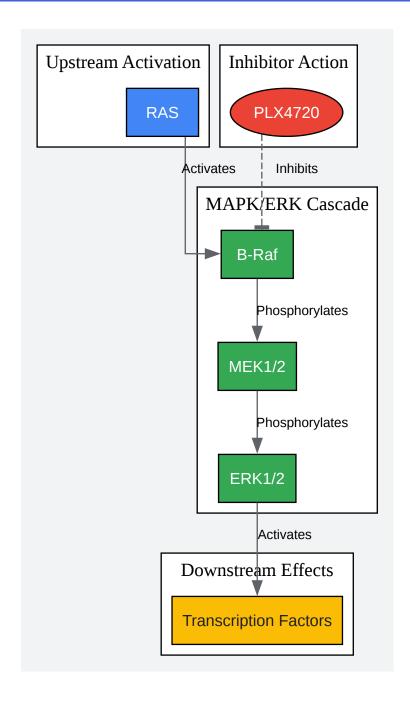


- Detection: After incubation, the detection reagent (e.g., Kinase-Glo Max) is added to each well to stop the reaction and measure the amount of ATP consumed. The luminescence is then read using a microplate reader[4].
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical B-Raf signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.





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Caption: The RAS-RAF-MEK-ERK signaling pathway.





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Caption: General workflow for a kinase inhibition assay.

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